Zoniporide hydrochloride

概要

説明

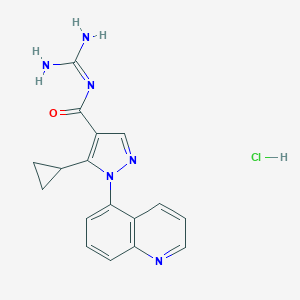

Zoniporide hydrochloride (C₁₇H₁₆N₆O·HCl) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in cardiomyocytes. It exhibits an IC₅₀ of 14 nM for human NHE-1 and demonstrates >150-fold selectivity over other NHE isoforms (NHE-2 to NHE-7) . Preclinical studies highlight its cardioprotective effects, including improved functional recovery after ischemia-reperfusion injury, reduced infarct size (EC₅₀ = 0.25 nM in Langendorff hearts), and suppression of caspase-3-mediated apoptosis . Mechanistically, zoniporide activates the STAT3 pathway, enhancing extracellular signal-regulated kinase (ERK1/2) phosphorylation and mitigating lactate dehydrogenase (LDH) release . Despite promising preclinical data, clinical trials have reported mixed outcomes, underscoring the need for further optimization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide hydrochloride involves several steps, starting with the preparation of the core pyrazole structure. The key intermediate, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-1H-pyrazole-4-carboxamide, is synthesized through a series of reactions involving cyclization, acylation, and amidation. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Aldehyde Oxidase (AO)-Mediated Oxidation

Zoniporide Hydrochloride undergoes regioselective oxidation at the C2 position of its quinoline ring to form 2-Oxo-Zoniporide . The reaction mechanism involves:

-

Hydride transfer from the substrate to the molybdenum center of AO.

-

Concerted nucleophilic attack by a hydroxyl group, forming a tetrahedral transition state .

Key parameters :

| Parameter | Value | Source |

|---|---|---|

| Substrate | Zoniporide | |

| Metabolite | 2-Oxo-Zoniporide | |

| Extinction Coefficient (ε) | 6.48 ± 0.04 mM⁻¹ cm⁻¹ | |

| Reaction Yield | 10% |

Protein Concentration Effects

Metabolic stability assays reveal that protein concentration in S9 fractions significantly impacts reaction efficiency :

| Protein (mg/mL) | Substrate (μM) | % Remaining at 120 min |

|---|---|---|

| 1.5 | 1 | 34% |

| 2.5 | 1 | 28% |

Higher protein concentrations correlate with faster substrate depletion, aligning with Michaelis-Menten kinetics .

Chemical Stability and Degradation

This compound exhibits pH-dependent stability:

-

Degradation pathways : Hydrolysis under acidic conditions (pH < 3) and oxidation under alkaline conditions (pH > 9) .

-

Storage : Stable at -20°C in anhydrous form but hygroscopic; hydrate forms require desiccant .

Inhibition of Metabolic Reactions

-

Hydralazine (100 μM) inhibits AO activity by >90%, blocking 2-Oxo-Zoniporide formation .

-

Stattic (STAT3 inhibitor) abolishes zoniporide-induced cardioprotective signaling, indirectly affecting downstream metabolic interactions .

Structural Insights

The canonical SMILES representation of 2-Oxo-Zoniporide Hydrochloride is:

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl.

Key functional groups include:

-

Quinoline ring : Site of AO-mediated oxidation.

-

Guanidine moiety : Critical for NHE-1 binding and inhibitory activity .

Comparative Reaction Efficiency

The ecoAO system demonstrates substrate versatility but variable yields :

| Substrate | Metabolite | Yield |

|---|---|---|

| Zoniporide | 2-Oxo-Zoniporide | 10% |

| DACA | DACA-Acridone | 25% |

| Zaleplon | 5-Oxo-Zaleplon | 10% |

科学的研究の応用

Cardiovascular Research

Zoniporide has been extensively studied for its cardioprotective effects, particularly in ischemic conditions.

- Mechanism of Action : Zoniporide inhibits NHE-1, which plays a crucial role in cellular pH regulation and sodium homeostasis during ischemia-reperfusion injury. By blocking this exchanger, zoniporide helps to mitigate intracellular acidosis and reduce myocardial injury.

-

Case Studies :

- A study demonstrated that zoniporide significantly reduced myocardial injury in rabbit models subjected to ischemia-reperfusion. The results indicated a reduction in infarct size and improved cardiac function post-injury .

- Another investigation highlighted its efficacy in rat models of ventricular fibrillation, where zoniporide administration improved post-resuscitation myocardial function .

Table 1: Summary of Cardiovascular Studies Involving Zoniporide

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rabbit | Reduced myocardial injury during ischemia | |

| Rat | Improved cardiac function post-resuscitation |

Metabolic Studies

Zoniporide is also utilized in metabolic studies to explore the role of NHE-1 in various physiological processes.

- Metabolism : Research indicates that zoniporide is metabolized by aldehyde oxidase, which is relevant for understanding drug-drug interactions and metabolic pathways involving this compound .

- Experimental Findings : In vitro studies have shown that zoniporide can be used as a positive control to assess the metabolic rates of new chemical entities by aldehyde oxidase .

Table 2: Metabolic Stability Studies of Zoniporide

| Study Reference | Experimental Setup | Findings |

|---|---|---|

| Incubation with aldehyde oxidase | Identified peaks corresponding to metabolites | |

| EcoAO system for biotransformation | Produced metabolites efficiently |

Pharmacological Applications

Zoniporide's selectivity for NHE-1 makes it a valuable tool in pharmacological research.

- Drug Development : Its properties are being explored for potential therapeutic applications in conditions characterized by excessive intracellular acidosis, such as heart failure and arrhythmias .

- Clinical Trials : Clinical trials have been conducted to evaluate the safety and efficacy of zoniporide in humans, focusing on its potential to improve outcomes in patients with cardiovascular diseases .

Toxicology and Safety Studies

Understanding the safety profile of zoniporide is crucial for its clinical application.

- Adverse Effects : Studies have reported mild adverse effects associated with zoniporide administration; however, these are generally manageable and self-limiting. Ongoing research aims to further characterize these effects and establish safe dosage guidelines .

Table 3: Adverse Effects Reported in Zoniporide Studies

作用機序

Zoniporide hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1). This inhibition prevents the exchange of intracellular hydrogen ions with extracellular sodium ions, thereby regulating intracellular pH and reducing cellular damage during ischemic events. The compound’s cardioprotective effects are attributed to its ability to reduce infarct size, attenuate post-ischemic cardiac contractile dysfunction, and decrease the incidence of ischemia-reperfusion-induced ventricular fibrillation .

類似化合物との比較

Zoniporide belongs to the NHE inhibitor class, which includes compounds targeting various isoforms. Below is a detailed comparison with key analogs:

Eniporide Hydrochloride

- Clinical Applications : Investigated for cardiac ischemia, but lacks zoniporide’s robust STAT3-mediated cardioprotective mechanism.

- Key Differentiator : Zoniporide’s >150-fold selectivity for NHE-1 reduces off-target effects, enhancing therapeutic precision .

Dimethylamiloride Hydrochloride

- Target : NHE1, NHE2, and NHE3 (Ki = 0.02 μM, 0.25 μM, and 14 μM, respectively).

- Potency/Selectivity: Non-selective, inhibiting multiple isoforms at micromolar concentrations.

- Clinical Applications : Primarily used in research for inflammatory pain due to broad activity.

- Key Differentiator: Zoniporide’s nanomolar potency and isoform specificity make it superior for cardiac applications .

Tenapanor

- Target : NHE3 (IC₅₀ = 5 nM for human NHE3).

- Potency/Selectivity : Highly selective for NHE3, a gastrointestinal isoform.

- Clinical Applications : Approved for irritable bowel syndrome and hyperphosphatemia, distinct from zoniporide’s cardiac focus.

- Key Differentiator: Tenapanor exemplifies isoform-specific targeting but diverges functionally from NHE-1 inhibitors .

Data Table: Comparative Analysis of NHE Inhibitors

Research Findings and Mechanistic Insights

- STAT3 Pathway Activation : Zoniporide uniquely upregulates p-STAT3, correlating with improved cardiac function post-reperfusion. STAT3 inhibition (via stattic) abolishes these benefits, highlighting its mechanistic centrality .

- Metabolic Modulation: Zoniporide reduces intracellular acidosis by inhibiting NHE-1, thereby preserving mitochondrial function and PDH activity. This contrasts with non-selective inhibitors like dimethylamiloride, which disrupt multiple ion channels .

- Clinical Challenges : Despite reducing infarct size by 50% in preclinical models, zoniporide’s clinical efficacy is inconsistent, possibly due to formulation challenges or patient stratification issues .

生物活性

Zoniporide hydrochloride, also known as CP-597396, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in cardioprotection and ischemic injury. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant case studies.

Zoniporide selectively inhibits NHE-1, which plays a crucial role in maintaining intracellular pH homeostasis in various cell types, especially cardiomyocytes. The NHE-1 exchanger is responsible for extruding sodium ions in exchange for hydrogen ions, thus regulating cellular ion balance and pH levels. Under pathological conditions such as ischemia-reperfusion injury, NHE-1 becomes hyperactivated, leading to detrimental effects on cardiac function.

Key Characteristics:

- IC50 Value: Zoniporide has an IC50 of approximately 14 nM for human NHE-1, indicating high potency .

- Selectivity: It exhibits over 150-fold selectivity against other NHE isoforms .

- Inhibition of Platelet Swelling: Zoniporide also inhibits NHE-1-dependent swelling of human platelets with an IC50 of 59 nM .

Cardioprotection

Zoniporide has been extensively studied for its cardioprotective properties. Research indicates that it significantly improves recovery of cardiac function following ischemic episodes.

Experimental Findings:

- In isolated rat hearts subjected to hypothermic storage and subsequent reperfusion, zoniporide administration led to improved cardiac function recovery .

- The treatment resulted in upregulation of pro-survival signaling pathways, including phosphorylated extracellular signal-regulated kinase (ERK) 1/2 and signal transducer and activator of transcription 3 (STAT3), while reducing markers of myocardial damage such as lactate dehydrogenase (LDH) release and cleaved caspase 3 levels .

Table 1: Effects of Zoniporide on Cardiac Function Recovery

| Parameter | Control Group | Zoniporide Treatment |

|---|---|---|

| Recovery of Cardiac Function | Baseline | Significant Improvement |

| LDH Release (U/L) | High | Reduced |

| Cleaved Caspase 3 Levels | Elevated | Decreased |

| p-STAT3 Levels | Low | Increased |

Metabolism and Biotransformation

Zoniporide undergoes metabolic transformations that are crucial for its pharmacological efficacy. Studies have demonstrated the conversion of zoniporide to its metabolite, 2-oxo-zoniporide, through biotransformation processes involving aldehyde oxidases . This metabolic pathway is significant as it may influence the overall biological activity and therapeutic potential of zoniporide.

Case Studies

Several studies have highlighted the clinical relevance of zoniporide in various contexts:

- Ischemia-Reperfusion Injury:

- In Vitro Studies:

Q & A

Basic Research Questions

Q. What is the mechanism of action of zoniporide hydrochloride, and how does its selectivity for NHE-1 impact experimental design?

this compound selectively inhibits the sodium-hydrogen exchanger isoform 1 (NHE-1), which regulates intracellular pH in cardiac cells. Its high selectivity (>150-fold for NHE-1 over other isoforms) ensures minimal off-target effects in studies . When designing experiments, researchers should validate NHE-1 inhibition using pH recovery assays in isolated cardiomyocytes or platelets, with zoniporide concentrations calibrated to its IC50 (14 nM for human NHE-1) . Controls should include non-cardiac cell lines to confirm isoform specificity.

Q. What are the standard in vitro and in vivo models for studying zoniporide’s cardioprotective effects?

- In vitro : Isolated rat cardiomyocytes or human platelets subjected to acidosis-recovery cycles (e.g., NH4Cl prepulse method) to measure NHE-1 activity .

- In vivo : Rat models of ischemia-reperfusion injury, such as the Langendorff isolated heart preparation, where zoniporide (1 mg/kg i.v. loading dose + 1.98 mg/kg/h infusion) improves functional recovery post-reperfusion .

Q. How do researchers determine the optimal zoniporide concentration for experimental use?

Dose-response curves are critical. For in vitro studies, start with 10–1000 nM (aligning with its IC50 of 14 nM and effective range in platelet swelling assays (IC50=59 nM)) . In vivo, plasma concentrations of 2–4 µM are effective, achievable via 1 mg/kg i.v. loading doses . Adjust based on species differences; e.g., rat NHE-1 IC50 is 73 nM .

Q. What analytical methods are recommended for quantifying zoniporide in biological samples?

Liquid chromatography (LC) with UV or mass spectrometry detection is standard. For example:

- Column : C18, 4.6 × 150 mm, 5 µm.

- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 4.5).

- Flow rate : 1.0 mL/min . Validate recovery rates in plasma or tissue homogenates using spiked controls.

Q. How does zoniporide improve hypothermic myocardial preservation in donor hearts?

Zoniporide (1000 nM) enhances cardiac function recovery in isolated working rat hearts by upregulating p-STAT3 and reducing lactate dehydrogenase (LDH) and caspase-3 activity. Include STAT3 inhibitors (e.g., stattic) to confirm pathway involvement .

Advanced Research Questions

Q. How can contradictory IC50 values for zoniporide across studies be reconciled?

Discrepancies arise from assay conditions (e.g., temperature: 25°C vs. 37°C reduces H+ efflux inhibition ). Standardize protocols:

- Use consistent cell types (e.g., human platelets vs. rat cardiomyocytes).

- Control intracellular pH using calibrated buffers.

- Report free vs. total plasma concentrations, as protein binding affects bioavailability .

Q. What experimental strategies elucidate the interplay between NHE-1 inhibition and STAT3 activation in zoniporide’s cardioprotection?

- Co-treatment : Combine zoniporide with STAT3 inhibitors (stattic) to assess functional recovery and apoptotic markers (e.g., caspase-3) .

- Knockdown models : Use siRNA against STAT3 in cardiomyocytes to isolate NHE-1-specific effects.

- Time-course studies : Measure STAT3 phosphorylation kinetics relative to pH recovery post-ischemia .

Q. What pharmacokinetic challenges arise when translating zoniporide dosing from rodents to larger mammals?

Rodent studies use high plasma concentrations (2–4 µM), but solubility limits (≤1 mg/mL in ethanol) complicate scaling. Strategies:

- Optimize vehicles (e.g., DMSO for in vitro; saline with surfactants for in vivo).

- Monitor plasma protein binding, which reduces free drug availability .

Q. How can zoniporide be integrated into synergistic therapies for enhanced cardioprotection?

Combine with antioxidants (e.g., N-acetylcysteine) or mitochondrial protectors (e.g., cyclosporine A). Design studies with:

- Dose matrices : Test zoniporide at 100–500 nM alongside subtherapeutic doses of adjuvants.

- Endpoint multiplexing : Assess infarct size, arrhythmia incidence, and mitochondrial membrane potential .

Q. What methodologies assess zoniporide’s long-term safety and off-target effects in chronic models?

特性

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXNYIOROVPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058520 | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241800-97-5 | |

| Record name | Zoniporide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。